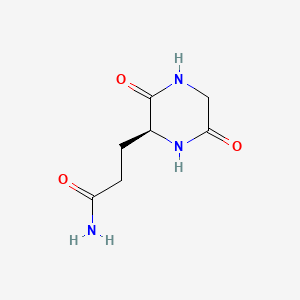

Cyclo(Gly-Gln)

Description

BenchChem offers high-quality Cyclo(Gly-Gln) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cyclo(Gly-Gln) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-[(2S)-3,6-dioxopiperazin-2-yl]propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O3/c8-5(11)2-1-4-7(13)9-3-6(12)10-4/h4H,1-3H2,(H2,8,11)(H,9,13)(H,10,12)/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWADXPITHGKDSY-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC(C(=O)N1)CCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C(=O)N[C@H](C(=O)N1)CCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Cyclo(Gly-Gln) basic properties and characteristics

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclo(Gly-Gln), a cyclic dipeptide, has emerged as a molecule of significant interest in biomedical research. This technical guide provides an in-depth overview of its core properties, including its physicochemical characteristics, biological activities, and the experimental methodologies used for its study. The document is intended to serve as a comprehensive resource for researchers and professionals involved in peptide research and drug development, offering detailed data, experimental protocols, and insights into its mechanism of action.

Physicochemical Properties

Cyclo(Gly-Gln) is a stable, cyclic dipeptide with the chemical formula C₇H₁₁N₃O₃ and a molecular weight of 185.18 g/mol .[1][2] Its cyclic structure, formed from the condensation of glycine and glutamine residues, confers distinct properties compared to its linear counterpart.

Table 1: Physicochemical Properties of Cyclo(Gly-Gln)

| Property | Value | Reference |

| Molecular Formula | C₇H₁₁N₃O₃ | [1][2] |

| Molecular Weight | 185.18 g/mol | [1] |

| CAS Number | 52662-00-7 | |

| Appearance | White to off-white solid | |

| Solubility in Water | 13.89 mg/mL (75.01 mM) with ultrasonic warming to 60°C | |

| Storage Conditions | Powder: -20°C for 1 year, -80°C for 2 years. In solvent: -20°C for 1 month, -80°C for 6 months. |

Biological Activity

The primary reported biological activity of Cyclo(Gly-Gln) is its ability to counteract the cardiorespiratory depression induced by opioids, specifically β-endorphin and morphine.

Reversal of Opioid-Induced Cardiorespiratory Depression

Studies in anesthetized rats have demonstrated that Cyclo(Gly-Gln) can dose-dependently inhibit the hypotension (a drop in blood pressure) caused by intracerebroventricular (i.c.v.) administration of β-endorphin.

Table 2: In Vivo Bioactivity of Cyclo(Gly-Gln) in Anesthetized Rats

| Agonist | Effect Measured | Cyclo(Gly-Gln) Dose (i.c.v.) | Outcome | Reference |

| β-endorphin (0.5 nmol, i.c.v.) | Hypotension | 0.3, 0.6, 1.0 nmol | Dose-dependent inhibition | |

| Morphine (50 or 100 nmol, i.c.v.) | Hypotension and Respiratory Depression | 5 mg/kg (intra-arterial) | Attenuation of effects |

Notably, Cyclo(Gly-Gln) itself does not appear to have an effect on arterial pressure or heart rate when administered alone. The mechanism of this antagonistic effect does not seem to involve direct binding to mu, delta, or kappa opioid receptors, as studies on similar cyclic dipeptides showed no interaction with these receptors.

Experimental Protocols

Synthesis of Cyclo(Gly-Gln)

A general method for the synthesis of cyclic dipeptides from their linear precursors can be adapted for Cyclo(Gly-Gln). This typically involves the cyclization of the corresponding linear dipeptide, H-Gly-Gln-OH.

Protocol: Synthesis of Linear Dipeptide (H-Gly-Gln-OH)

This can be achieved through standard solid-phase or solution-phase peptide synthesis methods.

Protocol: Cyclization of Linear Dipeptide

-

Dissolve the linear dipeptide (e.g., H-Gly-Gln-OH) in a suitable solvent, such as an alkaline aqueous solution (pH 11).

-

Heat the reaction mixture (e.g., at 55°C) for a specified period (e.g., 24 hours) to facilitate intramolecular cyclization.

-

Monitor the reaction progress using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Upon completion, neutralize the reaction mixture and purify the resulting Cyclo(Gly-Gln).

Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a standard and effective method for the purification of peptides like Cyclo(Gly-Gln).

Protocol: RP-HPLC Purification

-

Column: A C18 reversed-phase column is commonly used for peptide purification.

-

Mobile Phase:

-

Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Solvent B: 0.1% TFA in acetonitrile.

-

-

Gradient: A linear gradient of increasing Solvent B concentration is typically employed to elute the peptide. The exact gradient will need to be optimized based on the specific column and system.

-

Detection: The peptide is detected by monitoring the UV absorbance at 214 nm or 280 nm.

-

Fraction Collection: Fractions containing the purified Cyclo(Gly-Gln) are collected.

-

Verification: The purity of the collected fractions should be verified by analytical RP-HPLC and the identity confirmed by mass spectrometry.

In Vivo Assay for Cardiorespiratory Depression

The following protocol is based on the methodology described in the study by Unal et al. (1997).

Protocol: Assessment of Cyclo(Gly-Gln) on Opioid-Induced Cardiorespiratory Depression

-

Animal Model: Male Sprague-Dawley rats are anesthetized with pentobarbital.

-

Surgical Preparation:

-

Cannulate the femoral artery to monitor arterial blood pressure and heart rate, and for blood gas analysis.

-

Implant an intracerebroventricular (i.c.v.) guide cannula into the lateral ventricle for central drug administration.

-

-

Drug Administration:

-

Administer the opioid agonist (e.g., β-endorphin or morphine) via the i.c.v. cannula.

-

Administer Cyclo(Gly-Gln) either i.c.v. or intra-arterially at various doses before or after the opioid agonist.

-

-

Data Collection:

-

Continuously record mean arterial pressure and heart rate.

-

Collect arterial blood samples at baseline and at specified time points after drug administration to measure PaO₂, PaCO₂, and pH.

-

-

Data Analysis: Compare the changes in cardiovascular and respiratory parameters between animals treated with the opioid alone and those co-administered with Cyclo(Gly-Gln).

Mechanism of Action and Signaling Pathways

The precise molecular mechanism by which Cyclo(Gly-Gln) antagonizes opioid-induced cardiorespiratory depression is not yet fully elucidated. However, existing evidence suggests a modulatory role rather than direct receptor antagonism.

Since Cyclo(Gly-Gln) is the cyclic form of Gly-Gln, a dipeptide derived from the processing of β-endorphin, its mechanism may be related to the biological functions of Gly-Gln. Gly-Gln itself has been shown to inhibit β-endorphin-induced cardiorespiratory depression. It is plausible that Cyclo(Gly-Gln) interacts with a downstream signaling component of the β-endorphin pathway or a parallel pathway that regulates cardiovascular and respiratory function.

Hypothesized Signaling Pathway

The following diagram illustrates a hypothesized signaling pathway for the modulatory effect of Cyclo(Gly-Gln) on β-endorphin-induced cardiorespiratory depression.

Caption: Hypothesized signaling pathway of Cyclo(Gly-Gln).

Experimental Workflow for Investigating Mechanism of Action

To further elucidate the mechanism of action of Cyclo(Gly-Gln), a systematic experimental approach is required.

Caption: Experimental workflow for mechanism of action studies.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR Chemical Shifts:

-

Glycine α-CH₂: Around 3.5-4.0 ppm

-

Glutamine α-CH: Around 4.0-4.5 ppm

-

Glutamine β-CH₂ and γ-CH₂: Around 1.8-2.5 ppm

-

Amide NH protons: Around 7.0-8.5 ppm

Expected ¹³C NMR Chemical Shifts:

-

Glycine α-C: Around 42-45 ppm

-

Glutamine α-C: Around 52-55 ppm

-

Glutamine β-C, γ-C, δ-C: In the aliphatic region (20-40 ppm)

-

Carbonyl C=O: Around 170-175 ppm

Mass Spectrometry

Mass spectrometry is a critical tool for confirming the molecular weight and elucidating the structure of Cyclo(Gly-Gln).

Expected Mass Spectrum:

-

Molecular Ion Peak [M+H]⁺: m/z 186.08

-

Fragmentation Pattern: The fragmentation of cyclic dipeptides in mass spectrometry can be complex. Common fragmentation pathways involve the cleavage of the diketopiperazine ring, leading to the loss of CO, NH₃, and side-chain fragments.

Conclusion

Cyclo(Gly-Gln) is a promising cyclic dipeptide with demonstrated biological activity in reversing opioid-induced cardiorespiratory depression. This technical guide has summarized its known physicochemical properties and provided a framework for its synthesis, purification, and biological evaluation. Further research is warranted to fully elucidate its mechanism of action and to explore its therapeutic potential. The detailed protocols and data presented herein are intended to facilitate these future investigations.

References

The Endogenous Nature and Bioactivity of Cyclo(Gly-Gln): A Technical Guide

Executive Summary

Cyclo(Gly-Gln), a cyclic dipeptide, is emerging as a significant bioactive molecule with the potential for therapeutic development. While its direct endogenous discovery is not extensively documented in primary literature, a compelling body of evidence suggests its presence and physiological relevance in mammals. This technical guide provides an in-depth exploration of the evidence supporting the endogenous origin of Cyclo(Gly-Gln), its demonstrated biological activities, and the experimental methodologies crucial for its study. Drawing from data on its linear precursor, Gly-Gln, and analogous cyclic dipeptides, this document serves as a resource for researchers, scientists, and drug development professionals investigating this promising molecule.

Introduction: The Case for Endogenous Cyclo(Gly-Gln)

Cyclic dipeptides, also known as 2,5-diketopiperazines, are the simplest forms of cyclic peptides and are found across various biological systems. Their constrained cyclic structure confers enhanced stability against enzymatic degradation compared to their linear counterparts, making them attractive candidates for therapeutic development.

The endogenous dipeptide Glycyl-L-glutamine (Gly-Gln) is synthesized through the post-translational processing of β-endorphin.[1] Cyclo(Gly-Gln) is the non-polar, cyclic derivative of Gly-Gln.[1] The established endogenous pathway for its precursor, coupled with its potent biological activity in modulating opioid-induced effects, strongly supports the hypothesis that Cyclo(Gly-Gln) is an endogenous signaling molecule.

Proposed Biosynthesis of Cyclo(Gly-Gln)

The presumed endogenous synthesis of Cyclo(Gly-Gln) originates from the processing of pro-opiomelanocortin (POMC), the precursor protein for several peptide hormones, including β-endorphin.

Biological Activity and Mechanism of Action

Research has primarily focused on the ability of Cyclo(Gly-Gln) to counteract the effects of opioids. Studies in animal models have demonstrated that it can inhibit the cardiorespiratory depression induced by both β-endorphin and morphine.[1]

Quantitative Data on Bioactivity

The following table summarizes the key quantitative findings from a study investigating the effects of Cyclo(Gly-Gln) on β-endorphin-induced hypotension in anesthetized rats.[1]

| Compound | Administration Route | Dosage | Effect on β-endorphin-induced Hypotension |

| Cyclo(Gly-Gln) | Intracerebroventricular (i.c.v.) | 0.3 nmol | Dose-dependent inhibition |

| 0.6 nmol | Dose-dependent inhibition | ||

| 1.0 nmol | Dose-dependent inhibition | ||

| Intra-arterial (i.a.) | 5 mg/kg | Significant attenuation | |

| Gly-Gln | Intracerebroventricular (i.c.v.) | 10 nmol | Attenuation of hypotension |

| Intra-arterial (i.a.) | - | Ineffective |

Comparative Data for Cyclo(Gly-Pro)

To provide context, the following table presents data on the well-characterized endogenous cyclic dipeptide, Cyclo(Gly-Pro).

| Parameter | Value | Species | Source |

| Endogenous Concentration | 2.8 nmol/g | Rat | Brain |

Hypothetical Signaling Pathway of Opioid Antagonism

While the precise molecular target of Cyclo(Gly-Gln) has not been definitively identified, its function as an antagonist to opioid effects suggests an interaction with the opioid signaling cascade. Opioids like β-endorphin bind to G-protein coupled receptors (GPCRs), leading to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and subsequent downstream effects on neuronal excitability. Cyclo(Gly-Gln) likely counteracts this pathway.

Experimental Protocols

The following section details the methodologies for the identification, quantification, and characterization of Cyclo(Gly-Gln) from biological samples.

Workflow for Endogenous Discovery

Sample Preparation and Extraction

-

Tissue Homogenization: Biological tissues (e.g., brain regions) are rapidly dissected, weighed, and homogenized in an ice-cold acidic solution (e.g., 0.1 M acetic acid) to precipitate proteins and prevent enzymatic degradation.

-

Centrifugation: The homogenate is centrifuged at high speed (e.g., 15,000 x g for 20 minutes at 4°C) to pellet cellular debris and proteins.

-

Supernatant Collection: The resulting supernatant, containing small molecules including peptides, is carefully collected.

-

Solid-Phase Extraction (SPE): The supernatant is passed through a C18 SPE cartridge pre-conditioned with methanol and water. The cartridge is then washed with a low-concentration organic solvent to remove salts and polar impurities. The fraction containing cyclic dipeptides is eluted with a higher concentration of organic solvent (e.g., acetonitrile or methanol).

HPLC Purification

-

System: A high-performance liquid chromatography system equipped with a UV detector.

-

Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Gradient: A linear gradient from 5% to 50% Mobile Phase B over 40 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV absorbance at 214 nm.

-

Procedure: The eluate from the SPE step is concentrated and injected into the HPLC system. Fractions are collected based on the chromatogram peaks. Fractions corresponding to the retention time of a synthetic Cyclo(Gly-Gln) standard are collected for further analysis.

LC-MS/MS for Quantification and Identification

-

System: A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Column: A UPLC C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A rapid gradient tailored to the elution of Cyclo(Gly-Gln).

-

Ionization Mode: Positive ESI.

-

MS/MS Analysis: Multiple Reaction Monitoring (MRM) is used for quantification. The precursor ion for Cyclo(Gly-Gln) ([M+H]⁺, m/z 186.08) is selected in the first quadrupole, fragmented in the collision cell, and specific product ions are monitored in the third quadrupole. A stable isotope-labeled internal standard would be used for accurate quantification.

Structural Characterization by NMR

-

Sample Preparation: Purified and lyophilized samples of the putative endogenous Cyclo(Gly-Gln) are dissolved in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

-

1D ¹H NMR: A one-dimensional proton NMR spectrum is acquired to identify the chemical shifts and coupling constants of the protons in the molecule.

-

2D NMR: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy), are performed to establish proton-proton correlations within the glycine and glutamine residues. A ROESY (Rotating-frame Overhauser Effect Spectroscopy) or NOESY (Nuclear Overhauser Effect Spectroscopy) experiment is used to identify through-space correlations, which provides information about the three-dimensional conformation of the cyclic peptide.

-

¹³C and ¹⁵N NMR: Carbon and nitrogen NMR spectra can provide further confirmation of the structure.

Conclusion and Future Directions

The evidence strongly suggests that Cyclo(Gly-Gln) is an endogenous dipeptide with significant neuromodulatory activity, particularly in the context of the opioid system. Its stability and ability to cross the blood-brain barrier make it a compelling molecule for further investigation. Future research should focus on the definitive identification and quantification of Cyclo(Gly-Gln) in various tissues and biofluids, the elucidation of its specific molecular target(s) and mechanism of action, and the exploration of its therapeutic potential in conditions such as opioid-induced respiratory depression, pain management, and addiction. The development of highly sensitive and specific analytical methods will be paramount to advancing our understanding of this intriguing endogenous peptide.

References

Cyclo(Gly-Gln): A Technical Guide to its Biological Functions and Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclo(Gly-Gln), a cyclic dipeptide, has demonstrated specific and significant biological activity, primarily in the context of cardiorespiratory regulation. This technical guide provides a comprehensive overview of the known biological functions of Cyclo(Gly-Gln), with a focus on its notable inhibitory effects on opioid-induced cardiorespiratory depression. The document details the quantitative data from key experimental findings, outlines the methodologies used in these pivotal studies, and presents a visual representation of the experimental workflow and its logical outcomes. This guide is intended to serve as a foundational resource for researchers and professionals in drug development interested in the therapeutic potential of this cyclic dipeptide.

Introduction

Cyclic dipeptides, also known as 2,5-diketopiperazines, are a class of compounds that have garnered interest in the scientific community for their diverse biological activities and inherent stability.[1] Cyclo(Gly-Gln) is a member of this family, and while the broader class of cyclic dipeptides has been explored for various therapeutic applications, the specific functions of Cyclo(Gly-Gln) are more narrowly defined in the existing scientific literature.

The most well-documented biological function of Cyclo(Gly-Gln) is its ability to counteract the depressive effects of opioids on the cardiorespiratory system.[2] This finding is of significant interest given the ongoing challenges associated with the side effects of opioid analgesics. This guide will delve into the core experimental evidence that establishes this biological function.

Biological Functions of Cyclo(Gly-Gln)

The primary established biological role of Cyclo(Gly-Gln) is its antagonism of opioid-induced cardiorespiratory depression. Research has shown that this cyclic dipeptide can reverse the negative effects of substances like beta-endorphin and morphine on breathing and blood pressure.[2]

Inhibition of Opioid-Induced Cardiorespiratory Depression

Studies have demonstrated that Cyclo(Gly-Gln) effectively inhibits the hypotension (low blood pressure) and respiratory depression caused by the central administration of opioids.[2] This effect is dose-dependent and has been observed with both intracerebroventricular (i.c.v.) and intra-arterial (i.a.) administration of Cyclo(Gly-Gln), suggesting it can cross the blood-brain barrier.[2]

The linear form of this dipeptide, Glycyl-L-glutamine (Gly-Gln), which is an endogenous dipeptide synthesized from beta-endorphin, also shows similar inhibitory effects on opioid-induced cardiorespiratory depression. However, the cyclic structure of Cyclo(Gly-Gln) is thought to provide greater stability and bioavailability.

Quantitative Data

The following table summarizes the key quantitative findings from a pivotal study investigating the effects of Cyclo(Gly-Gln) on opioid-induced cardiorespiratory depression in anesthetized rats.

| Parameter | Opioid Agent | Cyclo(Gly-Gln) Dose and Route | Effect | Citation |

| Hypotension | beta-endorphin (0.5 nmol, i.c.v.) | 0.3, 0.6, or 1.0 nmol (i.c.v.) | Dose-dependent inhibition of hypotension. | |

| Hypotension | beta-endorphin (0.5 nmol, i.c.v.) | 5 mg/kg (i.a.) | Significantly attenuated the fall in arterial pressure. | |

| Hypotension and Respiratory Depression | Morphine (50 or 100 nmol, i.c.v.) | 5 mg/kg (i.a.) | Attenuated both hypotension and respiratory depression. | |

| Arterial Pressure and Heart Rate | None (administered alone) | 0.5, 5.0, or 50.0 mg/kg (i.a.) | No effect on arterial pressure or heart rate. |

Experimental Protocols

The following is a detailed description of the experimental methodology used to determine the biological effects of Cyclo(Gly-Gln) on opioid-induced cardiorespiratory depression, based on the study by Unal et al. (1997).

Animal Preparation

-

Species: Male Sprague-Dawley rats.

-

Anesthesia: Pentobarbital sodium.

-

Surgical Procedures:

-

Implantation of femoral arterial and venous catheters for blood pressure monitoring and drug administration, respectively.

-

Implantation of an intracerebroventricular (i.c.v.) guide cannula into the lateral ventricle for central administration of substances.

-

Drug Administration

-

Opioids: Beta-endorphin or morphine were administered intracerebroventricularly.

-

Cyclo(Gly-Gln): Administered either intracerebroventricularly or intra-arterially.

Physiological Measurements

-

Mean Arterial Pressure (MAP): Continuously monitored via the femoral artery catheter.

-

Heart Rate (HR): Derived from the arterial pressure pulse.

-

Respiratory Rate: Monitored throughout the experiment.

Experimental Procedure

-

Rats were anesthetized and surgically prepared.

-

A baseline period of stable MAP and HR was established.

-

The opioid agent (beta-endorphin or morphine) was administered i.c.v. to induce cardiorespiratory depression.

-

Cyclo(Gly-Gln) was then administered (either i.c.v. or i.a.) at varying doses.

-

Changes in MAP, HR, and respiration were recorded and analyzed to determine the effect of Cyclo(Gly-Gln) on the opioid-induced depression.

-

Control experiments were performed where Cyclo(Gly-Gln) was administered alone to assess its intrinsic effects on cardiorespiratory parameters.

Signaling Pathways and Experimental Workflows

While the precise molecular signaling pathway through which Cyclo(Gly-Gln) exerts its effects has not been fully elucidated, the experimental workflow and the observed functional relationship can be visualized.

Significance and Future Directions

The ability of Cyclo(Gly-Gln) to counteract opioid-induced cardiorespiratory depression holds significant therapeutic potential. The development of adjunct therapies that can mitigate the dangerous side effects of opioids without compromising their analgesic efficacy is a major goal in pain management. The fact that Cyclo(Gly-Gln) appears to be effective when administered systemically and does not seem to have intrinsic effects on cardiovascular parameters in the absence of opioids further enhances its potential clinical utility.

However, the research on Cyclo(Gly-Gln) is still in its early stages. Future research should focus on:

-

Elucidating the Mechanism of Action: Understanding the specific receptors and signaling pathways through which Cyclo(Gly-Gln) mediates its effects is crucial.

-

Broader Biological Screening: Investigating other potential biological activities of Cyclo(Gly-Gln) beyond its effects on the cardiorespiratory system.

-

Pharmacokinetic and Pharmacodynamic Studies: Detailed studies on the absorption, distribution, metabolism, and excretion (ADME) of Cyclo(Gly-Gln) are needed to optimize its therapeutic potential.

-

Preclinical and Clinical Trials: Rigorous testing in animal models and eventually in human clinical trials will be necessary to validate its safety and efficacy.

References

Cyclo(Gly-Gln): A Technical Guide on its Mechanism of Action in Neurological Disorders

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclo(Gly-Gln), a cyclic dipeptide, is an endogenous molecule that has garnered interest for its potential therapeutic applications in neurological disorders. Its structural stability and ability to cross the blood-brain barrier make it a compelling candidate for drug development. This technical guide provides a comprehensive overview of the current understanding of Cyclo(Gly-Gln)'s mechanism of action, drawing from available preclinical data. Due to the limited specific research on Cyclo(Gly-Gln), this guide also incorporates detailed information on the closely related and more extensively studied dipeptide, Cyclo(Gly-Pro) (cGP), to provide a broader context and potential avenues for future investigation into Cyclo(Gly-Gln)'s neuroprotective properties.

Core Mechanism of Action of Cyclo(Gly-Gln)

Currently, the primary characterized mechanism of action for Cyclo(Gly-Gln) in the central nervous system is its ability to counteract opioid-induced cardiorespiratory depression. Research indicates that Cyclo(Gly-Gln) is a biologically active peptide that can reverse the negative effects of substances like beta-endorphin and morphine on cardiovascular and respiratory functions[1].

Experimental Evidence

A key study in pentobarbital-anesthetized rats demonstrated that intracerebroventricular (i.c.v.) administration of Cyclo(Gly-Gln) dose-dependently inhibited hypotension induced by beta-endorphin.[1] Furthermore, intra-arterial (i.a.) administration of Cyclo(Gly-Gln) also significantly attenuated the fall in arterial pressure caused by i.c.v. beta-endorphin, suggesting its ability to permeate the blood-brain barrier.[1] The dipeptide was also effective in attenuating hypotension and respiratory depression induced by morphine.[1]

Quantitative Data Summary

The following table summarizes the quantitative data from the key preclinical study on Cyclo(Gly-Gln).

| Compound | Animal Model | Administration Route | Dosage | Effect | Reference |

| Cyclo(Gly-Gln) | Pentobarbital-anesthetized rats | i.c.v. | 0.3, 0.6, 1.0 nmol | Dose-dependent inhibition of beta-endorphin-induced hypotension | [1] |

| Cyclo(Gly-Gln) | Pentobarbital-anesthetized rats | i.a. | 5 mg/kg | Attenuation of beta-endorphin-induced hypotension and morphine-induced cardiorespiratory depression |

Experimental Protocols

In Vivo Model of Opioid-Induced Cardiorespiratory Depression

A detailed methodology for a key in vivo experiment is provided below.

Objective: To assess the effect of Cyclo(Gly-Gln) on beta-endorphin and morphine-induced cardiorespiratory depression.

Animal Model: Male Sprague-Dawley rats.

Anesthesia: Pentobarbital sodium.

Surgical Procedures:

-

Implantation of a catheter into the femoral artery for blood pressure monitoring and blood sampling.

-

Implantation of a catheter into the femoral vein for drug administration.

-

Implantation of an intracerebroventricular (i.c.v.) cannula into the lateral cerebral ventricle.

Experimental Groups:

-

Control group receiving vehicle.

-

Group receiving beta-endorphin or morphine i.c.v.

-

Groups pretreated with varying doses of Cyclo(Gly-Gln) (i.c.v. or i.a.) prior to beta-endorphin or morphine administration.

Measurements:

-

Mean arterial pressure (MAP).

-

Heart rate (HR).

-

Respiratory rate.

-

Arterial blood gases (PaO2 and PaCO2) and pH.

Procedure:

-

Following surgery and stabilization, baseline physiological parameters are recorded.

-

Cyclo(Gly-Gln) or vehicle is administered.

-

Beta-endorphin or morphine is administered i.c.v.

-

Cardiorespiratory parameters are continuously monitored for a defined period.

Visualizations

Experimental Workflow

Caption: Workflow for in vivo evaluation of Cyclo(Gly-Gln).

Insights from the Closely Related Analogue: Cyclo(Gly-Pro) (cGP)

Given the limited specific data on Cyclo(Gly-Gln)'s mechanism in broader neurological disorders, insights from the extensively studied analogue, Cyclo(Gly-Pro) (cGP), are presented here. It is crucial to note that while these mechanisms provide a valuable framework for potential actions of Cyclo(Gly-Gln), they require direct experimental validation for Cyclo(Gly-Gln) itself.

cGP is a metabolite of insulin-like growth factor-1 (IGF-1) and has demonstrated neuroprotective effects through multiple pathways.

Normalization of IGF-1 Function

cGP can normalize the function of IGF-1, a critical hormone for brain health, learning, and memory. It competes with IGF-1 for binding to IGF-binding protein-3 (IGFBP-3), thereby regulating the bioavailability of free IGF-1. Under conditions of low IGF-1, cGP can increase its availability, while it can be inhibitory when IGF-1 levels are excessive.

Caption: cGP's regulation of IGF-1 bioavailability.

Modulation of Glutamate Excitotoxicity

Glutamate excitotoxicity is a key pathological process in many neurological disorders. cGP has been shown to protect against glutamate-induced neuronal death. While the precise mechanism is not fully elucidated, it may involve the modulation of glutamate receptors.

Anti-Neuroinflammatory Effects

Neuroinflammation is another critical factor in the progression of neurodegenerative diseases. cGP has been demonstrated to exert anti-inflammatory effects. In a mouse model of Alzheimer's disease, cGP reduced the inflammatory environment associated with amyloid-beta plaques. This effect may be mediated by a reduction in pro-inflammatory cytokines and an increase in anti-inflammatory cytokines.

Caption: cGP's potential role in mitigating neuroinflammation.

Antioxidant Effects

Oxidative stress is a common pathological feature of neurological disorders. While direct evidence for Cyclo(Gly-Gln) is pending, glycine-containing compounds have been shown to inhibit oxidative stress. This suggests a potential antioxidant role for Cyclo(Gly-Gln) that warrants investigation.

Conclusion and Future Directions

The available evidence indicates that Cyclo(Gly-Gln) is a centrally active dipeptide with the potential to mitigate opioid-induced cardiorespiratory depression. However, its broader mechanism of action in neurological disorders remains largely unexplored. The extensive research on its close analogue, Cyclo(Gly-Pro), provides a strong rationale for investigating similar neuroprotective pathways for Cyclo(Gly-Gln), including the modulation of IGF-1 signaling, attenuation of glutamate excitotoxicity, and anti-inflammatory and antioxidant effects.

Future research should focus on:

-

In-depth in vitro and in vivo studies to elucidate the specific molecular targets and signaling pathways of Cyclo(Gly-Gln).

-

Quantitative analysis of its efficacy in various models of neurological disorders, such as stroke, Alzheimer's disease, and Parkinson's disease.

-

Direct comparison of the neuroprotective profiles of Cyclo(Gly-Gln) and Cyclo(Gly-Pro) to understand the functional significance of the glutamine versus proline residue.

A thorough understanding of Cyclo(Gly-Gln)'s mechanism of action will be pivotal for its potential development as a novel therapeutic agent for a range of neurological conditions.

References

The Role of Cyclo(Gly-Gln) in Peptide Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclo(Gly-Gln), a cyclic dipeptide belonging to the 2,5-diketopiperazine class of molecules, has emerged as a noteworthy subject in peptide research. Its unique rigid structure imparts enhanced stability and bioavailability compared to its linear counterpart, Glycyl-L-glutamine (Gly-Gln). This technical guide provides a comprehensive overview of the current state of knowledge on Cyclo(Gly-Gln), focusing on its synthesis, established biological activities, and the experimental methodologies used to elucidate its function. Particular emphasis is placed on its role in antagonizing opioid-induced cardiorespiratory depression, an area where the most significant quantitative data is available. This document aims to serve as a foundational resource for researchers interested in the therapeutic potential and biochemical applications of this intriguing cyclic peptide.

Introduction

Cyclic dipeptides, also known as 2,5-diketopiperazines, are the smallest and most common class of cyclic peptides found in nature. Their constrained conformational structure confers several advantages over linear peptides, including increased resistance to enzymatic degradation and improved membrane permeability, making them attractive scaffolds for drug development.[1] Cyclo(Gly-Gln) is the cyclized form of the dipeptide Glycyl-L-glutamine. While its linear precursor, Gly-Gln, is an endogenous peptide derived from the post-translational processing of β-endorphin, its cyclic form exhibits distinct pharmacological properties, most notably its ability to counteract the effects of opioids.[2]

This guide will synthesize the available scientific literature on Cyclo(Gly-Gln), presenting quantitative data in a structured format, detailing experimental protocols, and visualizing its known biological context and hypothesized mechanisms of action.

Synthesis of Cyclo(Gly-Gln)

Synthesis of the Linear Precursor: Glycyl-L-glutamine

The synthesis of the linear dipeptide Gly-Gln can be achieved through standard peptide coupling techniques. Several methods have been reported for the preparation of Glycyl-L-glutamine, often involving the use of protecting groups to ensure specific amide bond formation.

One common approach involves:

-

Amino-protection of glycine: The amino group of glycine is protected, for example, with a phthaloyl group by reacting glycine with phthalic anhydride.[3]

-

Activation of the protected glycine: The carboxyl group of the protected glycine is then activated, for instance, by conversion to an acyl chloride using a reagent like thionyl chloride.[3]

-

Coupling with L-glutamine: The activated, protected glycine is reacted with L-glutamine in a suitable solvent system, often under basic conditions to neutralize the hydrochloric acid generated during the reaction.[4]

-

Deprotection: The protecting group on the N-terminus is removed to yield Glycyl-L-glutamine. In the case of a phthaloyl group, this can be achieved by hydrazinolysis with hydrazine hydrate.

Cyclization to Cyclo(Gly-Gln)

The intramolecular cyclization of a linear dipeptide to form a 2,5-piperazinedione is typically achieved by heating. The general principle involves the nucleophilic attack of the N-terminal amino group on the C-terminal ester or activated carboxyl group, leading to the formation of the cyclic amide and the elimination of a small molecule (e.g., water or an alcohol).

A general workflow for this cyclization is as follows:

Biological Activity and Quantitative Data

The most extensively documented biological activity of Cyclo(Gly-Gln) is its ability to counteract the cardiorespiratory depressant effects of opioids. Research has demonstrated that Cyclo(Gly-Gln) can reverse the hypotension and respiratory depression induced by both the endogenous opioid peptide β-endorphin and the exogenous opioid morphine.

The following tables summarize the quantitative data from in vivo studies in rats.

Table 1: In Vivo Efficacy of Cyclo(Gly-Gln) in Anesthetized Rats

| Parameter | Agonist | Cyclo(Gly-Gln) Dose | Route of Administration | Observed Effect | Reference |

| Hypotension | β-endorphin (0.5 nmol, i.c.v.) | 0.3, 0.6, 1.0 nmol | i.c.v. | Dose-dependent inhibition of hypotension | |

| Hypotension | β-endorphin (0.5 nmol, i.c.v.) | 5 mg/kg | i.a. | Significant attenuation of the fall in arterial pressure | |

| Hypotension & Respiratory Depression | Morphine (50 or 100 nmol, i.c.v.) | 5 mg/kg | i.a. | Attenuation of hypotension and respiratory depression |

i.c.v. = intracerebroventricular; i.a. = intra-arterial

Table 2: Control Experiments with Cyclo(Gly-Gln)

| Parameter | Cyclo(Gly-Gln) Dose | Route of Administration | Observed Effect | Reference |

| Arterial Pressure & Heart Rate | 0.5, 5.0, 50.0 mg/kg | i.a. | No effect when given alone |

Experimental Protocols

The primary experimental model used to characterize the in vivo effects of Cyclo(Gly-Gln) is the pentobarbital-anesthetized rat. The following protocol is based on the methodology described by Unal et al. (1997).

Animal Model and Surgical Preparation

-

Animal Model: Male Sprague-Dawley rats.

-

Anesthesia: Pentobarbital sodium is administered to induce and maintain anesthesia.

-

Surgical Procedures:

-

Tracheotomy is performed to ensure a patent airway.

-

The femoral artery is catheterized for the measurement of arterial blood pressure and heart rate, as well as for the intra-arterial (i.a.) administration of substances.

-

A lateral cerebral ventricle is cannulated for intracerebroventricular (i.c.v.) injections.

-

Drug Administration

-

Opioid Agonists: β-endorphin or morphine are administered i.c.v. to induce cardiorespiratory depression.

-

Cyclo(Gly-Gln): The cyclic dipeptide is administered either i.c.v. or i.a. to assess its antagonistic effects.

Physiological Measurements

-

Arterial Blood Pressure: Monitored continuously via the arterial catheter connected to a pressure transducer.

-

Heart Rate: Derived from the arterial pressure waveform.

-

Respiratory Rate: Measured by monitoring the airflow or chest movements.

Experimental Workflow

References

- 1. chemimpex.com [chemimpex.com]

- 2. Cyclo(Gly-Gln) inhibits the cardiorespiratory depression produced by beta-endorphin and morphine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of glycyl-L-glutamine | Semantic Scholar [semanticscholar.org]

- 4. CN104650178A - Technical preparation method of glycyl glutamine - Google Patents [patents.google.com]

Cyclo(Gly-Gln): A Bioactive Dipeptide with Therapeutic Potential

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclo(Gly-Gln), a cyclic dipeptide, has emerged as a promising bioactive molecule with significant therapeutic potential, particularly in the realm of cardiorespiratory regulation. This technical guide provides a comprehensive overview of the current scientific understanding of Cyclo(Gly-Gln), focusing on its mechanism of action, quantitative efficacy, and the experimental protocols used to elucidate its effects. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Introduction

Cyclic dipeptides, also known as 2,5-diketopiperazines, are a class of cyclic organic compounds formed from the condensation of two amino acids. Their constrained cyclic structure often imparts enhanced stability and bioavailability compared to their linear counterparts, making them attractive candidates for therapeutic development.[1] Cyclo(Gly-Gln) is a non-polar derivative of the endogenous dipeptide Glycyl-L-glutamine (Gly-Gln), which is synthesized through the post-translational processing of β-endorphin.[2] This guide will delve into the known bioactive properties of Cyclo(Gly-Gln), with a particular focus on its ability to counteract opioid-induced cardiorespiratory depression.

Bioactive Properties and Mechanism of Action

The primary characterized bioactive property of Cyclo(Gly-Gln) is its ability to inhibit the cardiorespiratory depression induced by opioids such as β-endorphin and morphine.[2] This effect is particularly significant as respiratory depression is a major life-threatening side effect of opioid analgesics.

Antagonism of Opioid-Induced Cardiorespiratory Depression

In vivo studies have demonstrated that Cyclo(Gly-Gln) effectively reverses the hypotension (a fall in arterial pressure) and respiratory depression caused by the central administration of β-endorphin and morphine.[2] This suggests an interaction with the physiological pathways modulated by opioids.

Proposed Signaling Pathway

While the precise molecular mechanism of Cyclo(Gly-Gln)'s action is not yet fully elucidated, the available evidence points towards a modulation of the opioid signaling pathway. Opioids like β-endorphin and morphine exert their effects by binding to opioid receptors, primarily the mu-opioid receptor (μOR), in the central nervous system. This binding initiates a signaling cascade that leads to various physiological effects, including analgesia, but also cardiorespiratory depression.

Cyclo(Gly-Gln) appears to function as an antagonist to these depressive effects. The exact nature of this antagonism, whether it involves direct competitive binding to the opioid receptor, allosteric modulation, or interference with downstream signaling components, remains an active area of investigation. The fact that its linear precursor, Gly-Gln, also exhibits similar inhibitory effects on opioid-induced respiratory depression suggests a potentially conserved mechanism of action.[2]

Quantitative Data

The efficacy of Cyclo(Gly-Gln) in reversing opioid-induced cardiorespiratory depression has been quantified in preclinical studies. The following tables summarize the key quantitative data from in vivo experiments conducted in pentobarbital-anesthetized rats.

Table 1: Effect of Intracerebroventricular (i.c.v.) Cyclo(Gly-Gln) on β-endorphin-Induced Hypotension

| Cyclo(Gly-Gln) Dose (nmol, i.c.v.) | Inhibition of β-endorphin-induced Hypotension |

| 0.3 | Dose-dependent inhibition observed |

| 0.6 | Dose-dependent inhibition observed |

| 1.0 | Dose-dependent inhibition observed |

Data from Unal et al., 1997.

Table 2: Effect of Intra-arterial (i.a.) Cyclo(Gly-Gln) on Opioid-Induced Cardiorespiratory Depression

| Treatment | Cyclo(Gly-Gln) Dose (i.a.) | Effect |

| β-endorphin (0.5 nmol, i.c.v.) | 5 mg/kg | Significantly attenuated the fall in arterial pressure |

| Morphine (50 or 100 nmol, i.c.v.) | 5 mg/kg | Attenuated hypotension and respiratory depression |

Data from Unal et al., 1997.

Table 3: Effect of Cyclo(Gly-Gln) Alone on Cardiovascular Parameters

| Cyclo(Gly-Gln) Dose (mg/kg, i.a.) | Effect on Arterial Pressure | Effect on Heart Rate |

| 0.5 | No effect | No effect |

| 5.0 | No effect | No effect |

| 50.0 | No effect | No effect |

Data from Unal et al., 1997.

Experimental Protocols

This section provides a detailed overview of the key experimental methodologies employed in the study of Cyclo(Gly-Gln)'s bioactivity.

Animal Model and Surgical Preparation

The primary animal model used for in vivo studies of Cyclo(Gly-Gln) has been the male Sprague-Dawley rat.

-

Anesthesia: Rats are anesthetized, typically with pentobarbital sodium, to allow for surgical procedures and stable physiological recordings.

-

Cannulation:

-

Intracerebroventricular (i.c.v.) Cannulation: A guide cannula is stereotaxically implanted into a lateral cerebral ventricle to allow for the direct administration of substances into the cerebrospinal fluid.

-

Arterial and Venous Cannulation: The femoral artery is cannulated for the measurement of arterial blood pressure and heart rate, and for the withdrawal of arterial blood samples. The femoral vein is cannulated for the administration of anesthetic and other agents.

-

Measurement of Cardiorespiratory Parameters

-

Arterial Pressure and Heart Rate: Arterial pressure is continuously monitored via the arterial cannula connected to a pressure transducer. Heart rate is derived from the arterial pressure waveform.

-

Respiratory Monitoring: Respiratory parameters, such as respiratory rate and tidal volume, can be monitored using various techniques, including plethysmography or by analyzing arterial blood gases.

Drug Administration

-

Intracerebroventricular (i.c.v.) Injection: Cyclo(Gly-Gln) or opioids are dissolved in an appropriate vehicle (e.g., artificial cerebrospinal fluid) and infused directly into the cerebral ventricle through the implanted cannula.

-

Intra-arterial (i.a.) Injection: Cyclo(Gly-Gln) is administered directly into the arterial circulation via the arterial cannula.

Drug Development and Future Directions

The ability of Cyclo(Gly-Gln) to counteract opioid-induced respiratory depression without appearing to have intrinsic effects on basal cardiorespiratory function makes it a compelling candidate for further drug development. Future research should focus on:

-

Elucidating the precise molecular mechanism of action: In vitro studies, such as receptor binding assays and cell-based functional assays, are needed to determine if Cyclo(Gly-Gln) directly interacts with opioid receptors or other related targets.

-

Pharmacokinetic and pharmacodynamic profiling: Comprehensive studies are required to understand the absorption, distribution, metabolism, and excretion (ADME) properties of Cyclo(Gly-Gln), as well as to establish a more detailed dose-response relationship for its therapeutic effects.

-

Lead optimization: Medicinal chemistry efforts could be employed to synthesize analogs of Cyclo(Gly-Gln) with improved potency, selectivity, and pharmacokinetic properties.

-

Safety and toxicology studies: Thorough preclinical safety and toxicology evaluations are essential before any consideration of clinical trials.

Conclusion

Cyclo(Gly-Gln) is a bioactive dipeptide with a demonstrated ability to reverse the life-threatening cardiorespiratory depression caused by opioids. Its unique pharmacological profile warrants further investigation to fully characterize its mechanism of action and to explore its potential as a novel therapeutic agent for the management of opioid-related adverse effects. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to advance the study of this promising molecule.

References

Preliminary Studies on the Therapeutic Potential of Cyclo(Gly-Gln): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclic dipeptides, also known as 2,5-diketopiperazines, are a class of compounds that have garnered interest in pharmaceutical research due to their inherent structural stability and potential for enhanced bioavailability compared to their linear counterparts. One such molecule is Cyclo(Gly-Gln), a cyclic dipeptide whose therapeutic potential is beginning to be explored. This technical guide provides an in-depth analysis of the preliminary research on Cyclo(Gly-Gln), focusing on its observed biological activities and the experimental methodologies used to elucidate them. The primary focus of this document is a key preclinical study that investigated the effects of Cyclo(Gly-Gln) on opioid-induced cardiorespiratory depression.

Quantitative Data Summary

The primary quantitative data available for Cyclo(Gly-Gln) comes from a study investigating its ability to counteract the cardiorespiratory depressant effects of β-endorphin and morphine in an animal model. The key findings are summarized in the tables below for clear comparison.

Table 1: Effect of Intracerebroventricular (i.c.v.) Cyclo(Gly-Gln) on β-endorphin-induced Hypotension

| Treatment Group | Cyclo(Gly-Gln) Dose (nmol, i.c.v.) | Change in Mean Arterial Pressure (mmHg) |

| β-endorphin (0.5 nmol, i.c.v.) + Vehicle | - | Significant Decrease |

| β-endorphin (0.5 nmol, i.c.v.) + Cyclo(Gly-Gln) | 0.3 | Dose-dependent inhibition of hypotension |

| 0.6 | Dose-dependent inhibition of hypotension | |

| 1.0 | Dose-dependent inhibition of hypotension |

Note: The study demonstrated a dose-dependent inhibition, but specific quantitative values for the change in mean arterial pressure at each dose were not provided in the abstract.

Table 2: Effect of Intra-arterial (i.a.) Cyclo(Gly-Gln) on β-endorphin-induced Hypotension

| Treatment Group | Cyclo(Gly-Gln) Dose (mg/kg, i.a.) | Outcome |

| β-endorphin (0.5 nmol, i.c.v.) + Vehicle | - | Significant fall in arterial pressure |

| β-endorphin (0.5 nmol, i.c.v.) + Cyclo(Gly-Gln) | 5 | Significant attenuation of the fall in arterial pressure |

Table 3: Effect of Cyclo(Gly-Gln) on Morphine-induced Cardiorespiratory Depression

| Treatment Group | Cyclo(Gly-Gln) Dose | Morphine Dose (nmol, i.c.v.) | Outcome |

| Morphine + Vehicle | - | 50 or 100 | Hypotension and respiratory depression |

| Morphine + Cyclo(Gly-Gln) | 5 mg/kg, i.a. | 50 or 100 | Attenuation of hypotension and respiratory depression |

Table 4: Effect of Cyclo(Gly-Gln) Administered Alone

| Cyclo(Gly-Gln) Dose (mg/kg, i.a.) | Effect on Arterial Pressure | Effect on Heart Rate |

| 0.5 | No effect | No effect |

| 5.0 | No effect | No effect |

| 50.0 | No effect | No effect |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the preliminary study of Cyclo(Gly-Gln).

Animal Model and Surgical Preparation

-

Animal Species: Male Sprague-Dawley rats.

-

Anesthesia: Pentobarbital.

-

Surgical Procedures:

-

Implantation of an intra-arterial catheter for blood pressure monitoring and drug administration.

-

Implantation of an intracerebroventricular (i.c.v.) cannula for central administration of substances.

-

Drug Administration

-

Cyclo(Gly-Gln):

-

Intracerebroventricular (i.c.v.) administration at doses of 0.3, 0.6, and 1.0 nmol.

-

Intra-arterial (i.a.) administration at doses of 0.5, 5.0, and 50.0 mg/kg.

-

-

β-endorphin:

-

Intracerebroventricular (i.c.v.) administration at a dose of 0.5 nmol to induce hypotension.

-

-

Morphine:

-

Intracerebroventricular (i.c.v.) administration at doses of 50 or 100 nmol to induce hypotension and respiratory depression.

-

Physiological Monitoring

-

Arterial Pressure: Continuously monitored via the intra-arterial catheter.

-

Heart Rate: Derived from the arterial pressure waveform.

-

Respiratory Rate: Monitored to assess respiratory depression.

Experimental Design for β-endorphin-induced Hypotension

-

Rats were anesthetized and surgically prepared.

-

A baseline of arterial pressure and heart rate was established.

-

β-endorphin (0.5 nmol) was administered i.c.v. to induce hypotension.

-

Following the induction of hypotension, Cyclo(Gly-Gln) was administered either i.c.v. (0.3, 0.6, or 1.0 nmol) or i.a. (5 mg/kg).

-

Changes in arterial pressure and heart rate were recorded and analyzed.

Experimental Design for Morphine-induced Cardiorespiratory Depression

-

Rats were anesthetized and surgically prepared.

-

A baseline of arterial pressure, heart rate, and respiratory rate was established.

-

Morphine (50 or 100 nmol) was administered i.c.v. to induce cardiorespiratory depression.

-

Cyclo(Gly-Gln) (5 mg/kg) was administered i.a. following the induction of cardiorespiratory depression.

-

Changes in arterial pressure, heart rate, and respiratory rate were recorded and analyzed.

Control Experiment

-

Rats were anesthetized and surgically prepared.

-

Cyclo(Gly-Gln) was administered i.a. at doses of 0.5, 5.0, or 50.0 mg/kg without prior administration of β-endorphin or morphine.

-

Arterial pressure and heart rate were monitored to determine if Cyclo(Gly-Gln) has any intrinsic effects on these parameters.

Mandatory Visualizations

Signaling Pathway and Experimental Workflow Diagrams

Cyclo(Gly-Gln): A Technical Guide to its Biological Interactions and Research Methodologies

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclo(Gly-Gln), a cyclic dipeptide, has emerged as a molecule of interest in biochemical and pharmaceutical research. This technical guide provides a comprehensive overview of the current understanding of Cyclo(Gly-Gln), detailing its known biological activities, putative pathway interactions, and relevant experimental methodologies. While research specifically on Cyclo(Gly-Gln) is still developing, this document consolidates the available data and provides context through related compounds to support further investigation and drug development efforts.

Introduction to Cyclo(Gly-Gln)

Cyclo(Gly-Gln) is a member of the diketopiperazine (DKP) class of cyclic dipeptides, formed from the cyclization of the amino acids glycine and glutamine.[1] DKPs are noted for their enhanced stability and bioavailability compared to their linear counterparts, making them attractive scaffolds for drug design.[2] Cyclo(Gly-Gln) is recognized for its potential applications in pharmaceuticals and as a tool in biochemical research to study protein interactions and enzyme activity.[2][3] Its structure is believed to allow it to mimic natural peptides and target specific biological pathways.[2]

Known Biological Interactions and Effects

The primary documented biological effect of Cyclo(Gly-Gln) is its ability to counteract cardiorespiratory depression induced by opioids. Research in animal models has demonstrated that Cyclo(Gly-Gln) can reverse the hypotensive and respiratory depressive effects of β-endorphin and morphine. This suggests a potential interaction with the endogenous opioid system or downstream signaling pathways.

Antagonism of Opioid-Induced Cardiorespiratory Depression

Studies in pentobarbital-anesthetized rats have shown that intracerebroventricular (i.c.v.) administration of Cyclo(Gly-Gln) produces a dose-dependent inhibition of β-endorphin-induced hypotension. Furthermore, intra-arterial (i.a.) injection of Cyclo(Gly-Gln) significantly attenuated the fall in arterial pressure caused by i.c.v. β-endorphin, indicating that it can cross the blood-brain barrier. The dipeptide was also effective in attenuating morphine-induced hypotension and respiratory depression.

Quantitative Data

The following table summarizes the quantitative data from in vivo studies on the effects of Cyclo(Gly-Gln).

| Biological Effect | Test System | Administration Route | Dosage | Observed Effect | Reference |

| Inhibition of β-endorphin-induced hypotension | Pentobarbital-anesthetized rats | i.c.v. | 0.3, 0.6, 1.0 nmol | Dose-dependent inhibition | |

| Attenuation of β-endorphin-induced hypotension | Pentobarbital-anesthetized rats | i.a. | 5 mg/kg | Significant attenuation of the fall in arterial pressure | |

| Attenuation of morphine-induced hypotension and respiratory depression | Pentobarbital-anesthetized rats | i.a. | 5 mg/kg | Attenuation of hypotension and respiratory depression | |

| Effect on arterial pressure and heart rate (alone) | Pentobarbital-anesthetized rats | i.a. | 0.5, 5.0, 50.0 mg/kg | No effect |

Interaction with Biological Pathways

While the precise molecular targets of Cyclo(Gly-Gln) have not been fully elucidated, its antagonism of opioid effects suggests an interaction with the opioid signaling pathway. Opioids like β-endorphin and morphine act on G-protein coupled receptors (GPCRs), leading to downstream effects that include the inhibition of adenylyl cyclase and modulation of ion channels, resulting in reduced neuronal excitability and neurotransmitter release. The action of Cyclo(Gly-Gln) may involve direct or allosteric modulation of opioid receptors, or it may act on downstream effectors in this cascade.

Experimental Protocols

Detailed experimental protocols specifically for Cyclo(Gly-Gln) are not widely published. However, general methodologies for the synthesis, purification, and analysis of cyclic dipeptides are well-established and can be adapted.

General Synthesis of Cyclic Dipeptides

A common method for synthesizing cyclic dipeptides is through the cyclization of a linear dipeptide precursor. This can be achieved through various chemical strategies.

Protocol for Synthesis:

-

Peptide Coupling:

-

Dissolve N-Boc-glycine and L-glutamine methyl ester hydrochloride in an appropriate solvent (e.g., dichloromethane or dimethylformamide).

-

Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and an additive like 1-hydroxybenzotriazole (HOBt), or a modern coupling reagent like HATU.

-

Add a base (e.g., triethylamine or diisopropylethylamine) to neutralize the hydrochloride salt and facilitate the reaction.

-

Stir the reaction mixture at room temperature for several hours to overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove by-products (e.g., dicyclohexylurea if DCC is used) and purify the protected linear dipeptide by column chromatography.

-

-

N-terminal Deprotection:

-

Dissolve the purified protected dipeptide in a solution of trifluoroacetic acid (TFA) in a suitable solvent like dichloromethane.

-

Stir the mixture at room temperature for 1-2 hours.

-

Remove the solvent and excess TFA under reduced pressure.

-

-

Cyclization:

-

Dissolve the deprotected linear dipeptide ester in a high-boiling point solvent such as 2-butanol or m-cresol.

-

Heat the solution to reflux for several hours.

-

Monitor the formation of the cyclic dipeptide by TLC or LC-MS.

-

Cool the reaction mixture and remove the solvent under reduced pressure to obtain the crude Cyclo(Gly-Gln).

-

Purification of Cyclo(Gly-Gln)

Purification of the crude product is essential to remove unreacted starting materials, linear dipeptide, and other by-products.

Protocol for Purification:

-

Recrystallization:

-

Dissolve the crude Cyclo(Gly-Gln) in a minimal amount of a hot solvent in which it is soluble (e.g., ethanol).

-

Slowly add a co-solvent in which the product is less soluble (e.g., water or diethyl ether) until the solution becomes turbid.

-

Allow the solution to cool slowly to room temperature and then in a refrigerator to promote crystal formation.

-

Collect the crystals by filtration and wash with a cold solvent mixture.

-

-

Column Chromatography:

-

For higher purity, subject the recrystallized product to column chromatography.

-

For normal-phase chromatography, use a silica gel stationary phase and a mobile phase consisting of a mixture of a non-polar and a polar solvent (e.g., chloroform/methanol or ethyl acetate/hexane).

-

For reverse-phase high-performance liquid chromatography (RP-HPLC), use a C18 column with a gradient of water and acetonitrile, often with a small amount of TFA.

-

Collect fractions and analyze them by TLC or HPLC to identify those containing the pure product.

-

-

Characterization:

-

Combine the pure fractions and remove the solvent under reduced pressure.

-

Confirm the identity and purity of the final product using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and HPLC.

-

Conclusion and Future Directions

Cyclo(Gly-Gln) is a cyclic dipeptide with demonstrated biological activity, particularly in the context of opioid-induced cardiorespiratory depression. The available data suggests its potential as a therapeutic agent, although the underlying mechanisms of action are yet to be fully elucidated. Future research should focus on identifying the specific molecular targets of Cyclo(Gly-Gln) to understand its interaction with biological pathways. Further in vitro and in vivo studies are warranted to explore its potential in other therapeutic areas, drawing inspiration from the broader class of bioactive diketopiperazines. The development of robust and scalable synthesis and purification protocols will be crucial for advancing the research and potential clinical application of this promising molecule.

References

Methodological & Application

Synthesis of Cyclo(Gly-Gln): A Comparative Guide to Solid-Phase and Liquid-Phase Protocols

For Immediate Release

This application note provides detailed protocols for the synthesis of Cyclo(Gly-Gln), a cyclic dipeptide with significant research interest in pharmaceuticals and biochemistry.[1] The document outlines both solid-phase and liquid-phase synthesis strategies, offering researchers, scientists, and drug development professionals a comprehensive guide to producing this valuable compound. The protocols are designed to be clear, concise, and reproducible, with quantitative data summarized for easy comparison.

Cyclo(Gly-Gln) has demonstrated biological activity, including the ability to inhibit cardiorespiratory depression induced by certain opioids.[2] Its unique cyclic structure enhances stability and bioavailability compared to its linear counterpart, making it an attractive scaffold for drug design and a tool for studying protein interactions and enzyme functions.[1]

Solid-Phase Synthesis Protocol

Solid-phase peptide synthesis (SPPS) offers a robust and widely used method for constructing peptides with precise control over the sequence.[3] The key principle involves attaching the C-terminal amino acid to an insoluble resin, followed by the stepwise addition of subsequent amino acids.[3] For cyclic peptides, on-resin cyclization is an efficient approach.

Experimental Protocol: Solid-Phase Synthesis of Cyclo(Gly-Gln)

1. Resin Preparation and First Amino Acid Attachment (Fmoc-Gln(Trt)-OH):

-

Swell a suitable resin (e.g., 2-Chlorotrityl chloride resin) in dichloromethane (DCM).

-

Attach the first protected amino acid, Fmoc-Gln(Trt)-OH, to the resin in the presence of N,N-diisopropylethylamine (DIPEA).

-

Agitate the mixture for 1-2 hours at room temperature.

-

Cap any unreacted sites on the resin using a solution of methanol in DIPEA/DCM.

-

Wash the resin with DCM, dimethylformamide (DMF), and methanol, and dry under vacuum.

2. Chain Elongation (Coupling of Fmoc-Gly-OH):

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the glutamine residue. Repeat this step. Wash the resin thoroughly with DMF.

-

Amino Acid Activation: In a separate vessel, activate Fmoc-Gly-OH with a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole) in the presence of DIPEA in DMF.

-

Coupling: Add the activated Fmoc-Gly-OH solution to the resin and agitate for 1-2 hours at room temperature.

-

Wash the resin with DMF and DCM.

3. On-Resin Cyclization and Cleavage:

-

Final Fmoc Deprotection: Remove the Fmoc group from the N-terminal glycine with 20% piperidine in DMF.

-

Cyclization: Induce intramolecular cyclization of the linear dipeptide on the resin using a coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of DIPEA in NMP (N-Methyl-2-pyrrolidone). The reaction is typically carried out under dilute conditions to favor intramolecular cyclization over intermolecular polymerization.

-

Cleavage and Deprotection: Cleave the cyclic dipeptide from the resin and remove the side-chain protecting group (Trt from Gln) simultaneously using a cleavage cocktail, typically a mixture of trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water.

-

Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet.

4. Purification:

-

Purify the crude Cyclo(Gly-Gln) using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Lyophilize the pure fractions to obtain the final product.

Solid-Phase Synthesis Workflow

Caption: Workflow for the solid-phase synthesis of Cyclo(Gly-Gln).

Liquid-Phase Synthesis Protocol

Liquid-phase (or solution-phase) synthesis involves carrying out the reactions in a homogeneous solution. This traditional method can be advantageous for large-scale synthesis. The general strategy involves synthesizing the linear dipeptide, deprotecting it, and then inducing cyclization in solution.

Experimental Protocol: Liquid-Phase Synthesis of Cyclo(Gly-Gln)

1. Synthesis of the Linear Dipeptide (Boc-Gly-Gln-OMe):

-

Couple Boc-Gly-OH with H-Gln-OMe using a coupling agent like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt in a suitable solvent such as DMF or DCM.

-

Add a base like triethylamine (TEA) or DIPEA to the reaction mixture.

-

Stir the reaction at room temperature for 3-5 hours.

-

After the reaction is complete, perform a work-up to isolate the protected linear dipeptide, which may involve extraction and washing.

-

Purify the linear dipeptide by column chromatography if necessary.

2. Deprotection of the Linear Dipeptide:

-

N-terminal Deprotection: Remove the Boc protecting group from the glycine residue using a solution of TFA in DCM or 4M HCl in 1,4-dioxane.

-

C-terminal Saponification: Hydrolyze the methyl ester of the glutamine residue to a carboxylic acid using a base such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a mixture of water and an organic solvent like THF or methanol.

-

Neutralize the reaction mixture and extract the deprotected linear dipeptide (H-Gly-Gln-OH).

3. Cyclization:

-

Dissolve the linear dipeptide in a suitable solvent (e.g., DMF or a mixture of acetic acid and 2-butanol) at a high dilution to minimize intermolecular reactions.

-

Add a coupling reagent (e.g., PyBOP) and a base (e.g., DIPEA or N-methylmorpholine).

-

Heat the reaction mixture to promote cyclization. For some cyclic dipeptides, refluxing for several hours is required.

-

Monitor the reaction by TLC or LC-MS until the linear peptide is consumed.

4. Purification:

-

Remove the solvent under reduced pressure.

-

Purify the crude Cyclo(Gly-Gln) by column chromatography or recrystallization to obtain the final product.

Liquid-Phase Synthesis Workflow

Caption: Workflow for the liquid-phase synthesis of Cyclo(Gly-Gln).

Quantitative Data Summary

While specific data for Cyclo(Gly-Gln) is not extensively published, the following table summarizes typical yields and reaction times for the synthesis of similar cyclic dipeptides using both solid-phase and liquid-phase methods, providing a benchmark for expected outcomes.

| Synthesis Phase | Parameter | Solid-Phase Synthesis (On-Resin Cyclization) | Liquid-Phase Synthesis (Solution Cyclization) | Reference |

| Linear Peptide Assembly | Coupling Time | 1-4 hours per amino acid | 3-5 hours | |

| Yield | Typically high (>99% per step) | 72-90% | ||

| Cyclization | Reaction Time | 2-16 hours | 3-16 hours | |

| Overall Yield | 22-70% (for various cyclic peptides) | 63-82% (for Trp-based cyclic dipeptides) | ||

| Purity | High after HPLC purification | Requires purification (column/recrystallization) |

Conclusion

Both solid-phase and liquid-phase synthesis are viable methods for producing Cyclo(Gly-Gln). The choice of method will depend on the desired scale, available equipment, and purification capabilities. Solid-phase synthesis is often preferred for its ease of automation and purification of the final product, making it suitable for library synthesis and research-scale production. Liquid-phase synthesis, while more labor-intensive in terms of purification, can be more cost-effective for large-scale production. The protocols and data presented here provide a solid foundation for researchers to successfully synthesize Cyclo(Gly-Gln) for their specific applications.

References

Application Notes and Protocols for In Vivo Studies of Cyclo(Gly-Gln)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cyclo(Gly-Gln), a cyclic dipeptide, has garnered interest for its potential therapeutic effects in a range of physiological and pathological conditions. As a stable and blood-brain barrier-permeable molecule, it presents a promising candidate for in vivo investigations. These application notes provide an overview of relevant animal models and detailed protocols for studying the neuroprotective, anti-inflammatory, and physiological effects of Cyclo(Gly-Gln).

Neuroprotective Effects of Cyclo(Gly-Gln)

Animal models of neurodegenerative diseases and acute brain injury are crucial for evaluating the neuroprotective potential of Cyclo(Gly-Gln).

Alzheimer's Disease Model

The APP/PS1 transgenic mouse model is widely used for studying Alzheimer's disease as these mice develop amyloid plaques and cognitive deficits.[1]

Experimental Design:

-

Animals: APP/PS1 transgenic mice and wild-type littermates.

-

Treatment: Cyclo(Gly-Gln) or a related peptide like Cyclo(Gly-Pro) can be administered intranasally. For example, Cyclo(Gly-Pro) has been administered at a dose of 20 mg/kg body weight for 28 days.[1]

-

Behavioral Assessment: Morris Water Maze test to evaluate spatial learning and memory.[1]

-

Histopathological Analysis: Quantification of amyloid plaque load in the hippocampus and cortex.

Table 1: Quantitative Data from Cyclo(Gly-Pro) Treatment in APP/PS1 Mice

| Parameter | APP/PS1 Control | APP/PS1 + Cyclo(Gly-Pro) | Wild-Type Control | Wild-Type + Cyclo(Gly-Pro) |

| Escape Latency (s) on Day 8 | Significantly higher than WT | Significantly lower than APP/PS1 Control | Baseline | No significant change |

| Time in Target Quadrant (s) | Significantly lower than WT | Significantly higher than APP/PS1 Control | Baseline | No significant change |

| Annulus Crossings | Significantly lower than WT | Significantly higher than APP/PS1 Control | Baseline | No significant change |

| Amyloid Plaque Load (%) | High | Significantly reduced | None | None |

Note: This table summarizes expected outcomes based on studies with the related compound Cyclo(Gly-Pro). Similar trends would be investigated for Cyclo(Gly-Gln).

Hypoxic-Ischemic Brain Injury Model

The Rice-Vannucci model in neonatal rats is a common method to induce hypoxic-ischemic (HI) brain injury.

Experimental Design:

-

Animals: Postnatal day 10 (PND10) rat pups.

-

Procedure: Unilateral carotid artery ligation followed by exposure to a hypoxic environment.

-

Treatment: Cyclo(Gly-Gln) administered before or after the HI insult. Dosages can be determined based on related compounds.

-

Outcome Measures: Infarct volume measurement, neurological function scores, and assessment of motor and cognitive outcomes.

Experimental Protocols

Protocol 1: Morris Water Maze Test

Objective: To assess hippocampal-dependent spatial learning and memory.

Materials:

-

Circular pool (150 cm diameter, 50 cm depth) filled with water (22°C) made opaque with non-toxic white paint.[2]

-

Submerged platform (10 cm diameter), 1 cm below the water surface.[2]

-

Video tracking software.

-

High-contrast spatial cues placed around the room.

Procedure:

-

Acclimation: Allow mice to acclimate to the behavior room for at least 30 minutes before testing.

-

Training Phase (e.g., 8 days):

-

Conduct 4 trials per day for each mouse.

-

For each trial, gently place the mouse into the water facing the pool wall at one of four randomized starting positions.

-

Allow the mouse to swim and find the hidden platform for a maximum of 60-90 seconds.

-

If the mouse fails to find the platform within the time limit, guide it to the platform.

-

Allow the mouse to remain on the platform for 15-30 seconds.

-

Record the escape latency (time to find the platform) for each trial.

-

-

Probe Trial (e.g., on Day 9):

-

Remove the platform from the pool.

-

Allow the mouse to swim freely for 60-90 seconds.

-

Record the time spent in the target quadrant (where the platform was previously located) and the number of annulus crossings (crossings over the former platform location).

-

Protocol 2: Quantification of Amyloid Plaque Load

Objective: To measure the extent of amyloid-beta plaque deposition in the brain.

Materials:

-

Microtome or cryostat.

-

Microscope slides.

-

Primary antibody against Aβ (e.g., 6E10).

-

Secondary antibody conjugated to a fluorescent marker or enzyme.

-

Thioflavin S for fibrillar amyloid staining.

-

Imaging software (e.g., ImageJ).

Procedure:

-

Tissue Preparation:

-

Perfuse the mouse with ice-cold PBS followed by 4% paraformaldehyde.

-

Post-fix the brain in 4% paraformaldehyde.

-

Cryoprotect the brain in sucrose solutions.

-

Section the brain into 30-40 µm thick coronal or sagittal sections.

-

-

Immunohistochemistry:

-

Perform antigen retrieval (e.g., with formic acid).

-

Block non-specific binding sites.

-

Incubate with the primary anti-Aβ antibody.

-

Incubate with the appropriate secondary antibody.

-

Mount the sections on slides and coverslip.

-

-

Image Acquisition and Analysis:

-

Capture images of the hippocampus and cortex using a fluorescence or bright-field microscope.

-

Use image analysis software to set a threshold for positive staining and calculate the percentage of the total area occupied by plaques (% plaque load).

-

Anti-inflammatory and Antinociceptive Effects of Cyclo(Gly-Gln)

Animal models of inflammation and pain are employed to assess the anti-inflammatory and analgesic properties of Cyclo(Gly-Gln).

Carrageenan-Induced Paw Edema

This is a widely used model of acute inflammation.

Experimental Design:

-

Animals: Mice or rats.

-

Procedure: Subplantar injection of carrageenan (e.g., 1% in saline) into the hind paw.

-

Treatment: Administer Cyclo(Gly-Gln) intraperitoneally (i.p.) prior to carrageenan injection. Doses for the related Cyclo(Gly-Pro) have been in the range of 0.1-10 µmol/kg.

-

Outcome Measures: Paw volume measured using a plethysmometer at various time points after carrageenan injection. Myeloperoxidase (MPO) activity in the paw tissue as an indicator of neutrophil infiltration.

Formalin-Induced Nociception

This model assesses both acute neurogenic pain and persistent inflammatory pain.

Experimental Design:

-

Animals: Mice.

-

Procedure: Subplantar injection of dilute formalin (e.g., 2.5%) into the hind paw.

-

Treatment: Administer Cyclo(Gly-Gln) (e.g., i.p.) prior to formalin injection.

-

Outcome Measures: Record the total time the animal spends licking the injected paw during the early phase (0-5 minutes) and the late phase (15-30 minutes).